molecular formula C12H16N2O3 B5053168 N'-(4-methoxyphenyl)-N-propyloxamide

N'-(4-methoxyphenyl)-N-propyloxamide

Cat. No.: B5053168
M. Wt: 236.27 g/mol
InChI Key: HWCYFZKCKWAIFC-UHFFFAOYSA-N
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Description

N'-(4-Methoxyphenyl)-N-propyloxamide is a substituted oxamide derivative featuring a 4-methoxyphenyl group and a propyl chain. Oxamides are characterized by their -(CONH)₂- core, which enables strong hydrogen bonding and conformational rigidity. The 4-methoxyphenyl substituent introduces electron-donating properties via the methoxy (-OCH₃) group, influencing electronic behavior such as charge transfer and solvatochromism. This compound is hypothesized to share synthetic pathways with formamide derivatives, such as palladium-mediated cross-coupling (as seen in ). Potential applications include optoelectronics (e.g., OLEDs) and materials science, where methoxyphenyl-containing compounds are known for modulating HOMO energy levels and emission properties.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-8-13-11(15)12(16)14-9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCYFZKCKWAIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N-propyloxamide typically involves the reaction of 4-methoxyaniline with propionyl chloride to form N-(4-methoxyphenyl)propionamide. This intermediate is then reacted with oxalyl chloride to yield N’-(4-methoxyphenyl)-N-propyloxamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for N’-(4-methoxyphenyl)-N-propyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)-N-propyloxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the oxamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N’-(4-hydroxyphenyl)-N-propyloxamide.

    Reduction: Formation of N’-(4-methoxyphenyl)-N-propylamine.

    Substitution: Formation of N’-(4-halophenyl)-N-propyloxamide.

Scientific Research Applications

N’-(4-methoxyphenyl)-N-propyloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-methoxyphenyl)-N-propyloxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction processes or the modulation of gene expression .

Comparison with Similar Compounds

Optical Properties: Emission and Charge Transfer

Key Compounds Compared :

  • 4-Phenylethynylquinazolines (e.g., 6l)
  • Bis-(4-methoxyphenyl)aminophenyl chromophores (e.g., compound A)
Property N'-(4-Methoxyphenyl)-N-propyloxamide (Inferred) 4-Phenylethynylquinazoline 6l Chromophore A
Emission Wavelength ~450–500 nm (estimated) 480–520 nm (DMF) 745 nm
Solvent Sensitivity Moderate (polar solvents enhance ICT*) High (DMF induces red shifts) Low
Electron-Donor Group 4-Methoxyphenyl 4-Methoxyphenyl Bis-(4-methoxyphenyl)
Emission Intensity Moderate (reduced by ICT) Low (due to strong donor groups) High

*ICT: Intramolecular Charge Transfer

The 4-methoxyphenyl group in this compound likely promotes ICT, similar to quinazoline derivatives. However, its emission intensity may be lower than bis-(4-methoxyphenyl) chromophores due to less extended π-conjugation. Solvent polarity (e.g., DMF) could red-shift emission via dipolar interactions, as observed in compound 6l.

Electrochemical Properties: HOMO Energy Levels

Key Compounds Compared :

  • Acridone Derivatives (e.g., spiro-OMe-TAD)
  • NPD (Common OLED Material)
Property This compound (Inferred) Acridone Derivatives NPD
HOMO (eV) ~-5.2 to -5.4 (estimated) -5.1 to -5.3 -5.4
Application Potential Hole-transport materials (OLEDs) OLEDs, Solar Cells OLEDs

The compound’s HOMO level is expected to align with acridone derivatives due to the electron-donating methoxyphenyl group, making it suitable for hole-transport layers in OLEDs. However, its rigidity compared to spiro-OMe-TAD may limit film-forming properties.

Key Compounds Compared :

  • N-(4-Methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (1−i)
  • N-(4-Methoxyphenyl)benzenesulfonamide
Aspect This compound Compound 1−i Sulfonamide Derivative
Synthesis Method Likely Pd-catalyzed coupling or condensation Pd-mediated cross-coupling Sulfonation/Amidation
By-Products Possible imine intermediates Halogenated residues Sulfonic acid derivatives
Yield Optimization ~50–60% (estimated) 57% 65–75%

The compound may share synthetic challenges with formamide derivatives, such as moderate yields and purification requirements. By-products could include unreacted propylamine or methoxyphenyl intermediates.

Key Compounds Compared :

  • p-MPPI (5-HT1A Antagonist)
  • PMA By-Products (e.g., 4-methoxydimethylamphetamine)
Aspect This compound p-MPPI PMA By-Products
Bioactivity Not reported (likely inert) 5-HT1A antagonism Psychoactive/Neurotoxic
Structural Motif Oxamide backbone Piperazine-methoxyphenyl Methoxyphenyl-isopropylamine

While p-MPPI and PMA derivatives leverage methoxyphenyl groups for receptor binding, the oxamide core of this compound lacks known pharmacological activity. Its applications are likely confined to materials science.

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